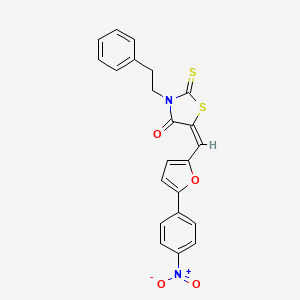

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

Descripción general

Descripción

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 2-acetylfuran to form the intermediate compound, which is then reacted with 3-phenethyl-2-thioxothiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 436.5 g/mol. Its structure features a thioxothiazolidinone core, which is known for its biological activity. The presence of the nitrophenyl and furan moieties contributes to its reactivity and interaction with biological targets.

Anticancer Applications

1. Cytotoxicity Against Cancer Cell Lines:

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values in the micromolar range against leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5) cell lines . The mechanism of action often involves apoptosis induction through the regulation of pro-caspase pathways and cell cycle arrest.

2. Mechanistic Insights:

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth. In vitro studies have shown that certain derivatives can downregulate matrix metalloproteinase (MMP) expression, which is crucial for tumor invasion and metastasis . Additionally, in vivo studies on murine models have demonstrated dose-dependent reductions in tumor growth without significant toxicity to normal tissues .

Antimicrobial Activity

1. Broad-Spectrum Activity:

Thiazolidinone derivatives have been evaluated for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections caused by resistant bacterial strains .

2. Mechanisms of Action:

The antimicrobial mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific interactions at the molecular level.

Therapeutic Potential

1. Inhibition of Enzymatic Activity:

The compound may also serve as a lead structure for developing inhibitors targeting specific enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenase (COX) enzymes . This potential extends its application beyond oncology into areas like pain management and anti-inflammatory therapies.

2. Structure-Activity Relationship Studies:

Ongoing research focuses on modifying the chemical structure to enhance efficacy and reduce toxicity. Variations in substituents on the thiazolidinone core can significantly influence biological activity, making it a promising candidate for drug development .

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MOLT-4 | <0.01 | Apoptosis via pro-caspase regulation |

| Study 2 | SW-620 | 3.67 | Cell cycle arrest |

| Study 3 | SK-MEL-5 | 1.63 | Downregulation of MMP-9 |

Mecanismo De Acción

The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group and thiazolidinone core are thought to play crucial roles in its activity, potentially through the formation of reactive intermediates or the inhibition of specific enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Thiazolidin-4-ones: Compounds with similar core structures but different substituents.

Furan derivatives: Compounds with furan rings and various functional groups.

Nitrophenyl compounds: Compounds containing nitrophenyl groups with different core structures.

Uniqueness

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to its combination of a nitrophenyl group, furan ring, and thiazolidinone core

Actividad Biológica

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a complex structure that includes a thiazolidinone ring, a furan moiety, and a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial research. The presence of electron-withdrawing and donating groups in its structure may enhance its biological efficacy.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 436.5 g/mol . The thiazolidinone core contributes to its reactivity, while the furan and nitrophenyl groups introduce additional functional properties that are critical for biological activity.

Biological Activity

Research indicates that compounds with thiazolidinone frameworks exhibit significant biological activities, particularly in anticancer applications. Derivatives of this class have shown moderate to strong antiproliferative effects against various human leukemia cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Anticancer Activity

A study focused on the antiproliferative effects of thiazolidinone derivatives, including our compound of interest, revealed that these compounds can induce cytotoxicity in cancer cells. The presence of substituents that can donate electrons appears to enhance these effects. In vitro studies demonstrated that this compound significantly inhibited the growth of cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Properties

In addition to anticancer activity, the compound has shown promise as an antimicrobial agent. Studies indicate that derivatives containing the furan moiety can interfere with iron acquisition in mycobacterial species, making them potential candidates for treating infections like tuberculosis . The nitrophenyl group may also contribute to the compound's ability to target specific bacterial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anticancer Studies : Research on similar thiazolidinone derivatives has reported IC50 values indicating potent activity against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against leukemia cells.

- Antimycobacterial Activity : A study highlighted the efficacy of furan-based compounds against Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibition of bacterial growth in vitro. The structural features of these compounds were linked to their ability to disrupt iron metabolism in bacteria .

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4S2/c25-21-20(30-22(29)23(21)13-12-15-4-2-1-3-5-15)14-18-10-11-19(28-18)16-6-8-17(9-7-16)24(26)27/h1-11,14H,12-13H2/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBYLYMBTMGTHZ-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.